N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide
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Overview
Description
“N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide” is a chemical compound1. However, there is limited information available about this specific compound. A similar compound, N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide, has been studied for its antiviral activity against the influenza A virus H1N123.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of “N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide” is not explicitly mentioned in the retrieved sources. However, similar compounds like quinoline, a naphthalene-like heterocycle, can adapt their structure during interaction with DNA or active sites of proteins involved in virus replication3.
Chemical Reactions Analysis
The specific chemical reactions involving “N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide” are not detailed in the retrieved sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide” are not detailed in the retrieved sources.
Scientific Research Applications
Microbial Biodegradation of Polyaromatic Hydrocarbons
This compound's structural relation to naphthalene and other polycyclic aromatic hydrocarbons (PAHs) makes it relevant in studies focusing on microbial biodegradation. Research on PAH degradation, particularly naphthalene, by bacteria like Pseudomonas putida highlights the significance of understanding microbial pathways for ecological recovery of PAH-contaminated sites. Such insights are crucial for bioremediation efforts aimed at mitigating the environmental impact of these pollutants (Peng et al., 2008).
Heterocyclic Naphthalimides in Medicinal Applications
The structural similarity of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide to naphthalimide derivatives brings attention to the latter's extensive potential in medicinal applications. Naphthalimide compounds, due to their large conjugated planar structure, exhibit a wide range of interactions with biological molecules, showing promise in anticancer, antibacterial, antifungal, and antiviral therapies. This versatility underscores the potential of structurally related compounds in drug development and therapeutic applications (Gong et al., 2016).
Adsorption for Naphthalene Removal
The relevance of naphthalene derivatives in environmental science is further underscored by research on adsorption techniques for removing naphthalene from wastewaters. Studies demonstrate the efficacy of modified materials in adsorption processes, highlighting the importance of such compounds in enhancing environmental cleanup efforts. This research area offers insights into managing pollutants and improving water quality (Alshabib, 2021).
Naphthalene Degradation in Pseudomonas putida
Investigations into the degradation of naphthalene by Pseudomonas putida ND6 reveal the potential for bioengineering and environmental biotechnology applications. Understanding the genetic and enzymatic pathways involved in naphthalene degradation can inform strategies to tackle pollution and explore the utility of similar compounds in environmental remediation (Song et al., 2018).
Safety And Hazards
The safety and hazards associated with “N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide” are not mentioned in the retrieved sources.
Future Directions
The future directions for research on “N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide” are not specified in the retrieved sources. However, similar compounds have shown promising antiviral activities, suggesting potential for further research2.
properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(19-13-18(21)11-4-1-5-12-18)16-10-6-8-14-7-2-3-9-15(14)16/h2-4,6-11,21H,1,5,12-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERFNYFJSABHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide |
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